8-巯基喹啉-5-磺酸

描述

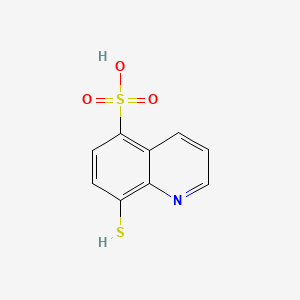

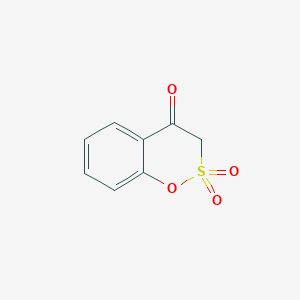

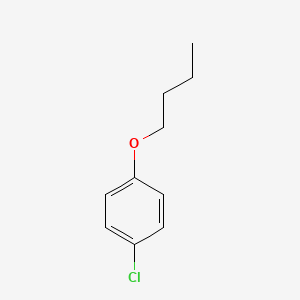

8-Sulfanylquinoline-5-sulfonic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a sulfonic acid group and a sulfanyl group attached to the quinoline scaffold. This compound is structurally related to 8-hydroxyquinoline-5-sulfonic acid, which has been extensively studied for its ability to form complexes with various metals and its potential applications in analytical chemistry, polymer synthesis, and catalysis .

Synthesis Analysis

The synthesis of related compounds, such as 8-hydroxyquinoline-5-sulfonic acid derivatives, involves various methods. For instance, copolymer resins have been synthesized through the condensation of 8-hydroxyquinoline-5-sulfonic acid with thiourea and formaldehyde, using hydrochloric acid as a catalyst . Another method includes the copper-catalyzed C-H sulfonylation of 8-aminoquinoline scaffolds, which could potentially be adapted for the synthesis of 8-sulfanylquinoline-5-sulfonic acid by using appropriate sulfonylation reagents .

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline-5-sulfonic acid and its derivatives has been characterized using various spectroscopic techniques, including UV-visible, IR, 1H-NMR, and single-crystal X-ray diffraction studies . These studies have revealed details such as the tetrahedral geometry of boron atoms in complexes and the presence of charge-assisted hydrogen bonds in the crystalline state .

Chemical Reactions Analysis

8-Hydroxyquinoline-5-sulfonic acid forms anionic complexes with transition metals such as cobalt(II), zinc(II), cadmium(II), and lead(II), which show high affinity for anion-exchange resins . The compound has also been used to create zwitterionic monoboron complexes with luminescence properties, indicating potential for use in optical applications . Additionally, the compound's derivatives have been employed as catalysts in the synthesis of polyhydroquinoline derivatives via Hantzsch condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyquinoline-5-sulfonic acid derivatives include their ion-exchange properties, which have been studied for various metal ions across a wide pH range . The luminescence properties of these compounds have been characterized, showing emission in the bluish-green region in solution and significant solvatofluorochromism . The stability of the anionic complexes formed with metals has been demonstrated, with quantitative recovery possible even after several days . The thermal stability and molecular weights of the synthesized copolymers and terpolymers have been determined using techniques like thermogravimetric analysis and conductometric titration .

科学研究应用

滴定指示剂

8-羟基喹啉-5-磺酸配合物用作滴定中的荧光指示剂。这些金属配合物在用非荧光络合剂滴定时荧光消失,有助于确定络合滴定和酸碱滴定的终点 (Bishop,1963)。

阳离子混合物的分析方法

8-羟基喹啉-5-磺酸配合物,特别是与过渡元素的配合物,其荧光特性已被用于开发阳离子混合物的分析方法。这特别适用于小样本或非常稀的样本 (Bishop,1963)。

热和分光光度研究

8-巯基喹啉-5-磺酸及其钠盐已进行热和分光光度研究。这些研究的重点是确定称量这种有机试剂的最佳公式,探索其热稳定性和结晶水 (Sekido、Tanaka 和 Masuda,1973)。

用于金属离子检测的光极材料

8-羟基喹啉-5-磺酸掺杂的硅胶表现出适合检测过渡金属离子的特性。该材料的光学特性在金属络合后发生变化,使其可用于远程光学询问化学传感器 (Arbuthnot、Wang 和 Knobbe,1994)。

分光光度法中的多元曲线分辨

8-羟基喹啉-5-磺酸用于教育环境,向学生介绍使用多元曲线分辨交替最小二乘法对演化信号进行化学计量处理 (Rodríguez-Rodríguez、Amigo、Coello 和 Maspoch,2007)。

高效液相色谱

该化合物用于高效液相色谱中,用于络合后检测 Al(III)、Cu(II)、Ga(III) 和 Fe(III) 等金属 (Shijo、Saitoh 和 Suzuki,1989)。

共聚物树脂中的离子交换性质

基于 8-羟基喹啉-5-磺酸的共聚物树脂对 Cu2+、Ni2+、Co2+、Pb2+ 和 Fe3+ 等金属表现出选择性的螯合离子交换性质 (Mane、Wahane 和 Gurnule,2009)。

多相固体酸纳米催化剂

使用 8-羟基喹啉-5-磺酸的纳米氧化锆负载磺酸,作为各种多组分反应的高效且可回收的催化剂,突出了其稳定性和操作简便性 (Amoozadeh 等,2016)。

使用密度泛函理论确定 pKa

8-羟基喹啉-5-磺酸的酸解离常数 (pKa) 已使用基于密度泛函理论的计算协议计算,有助于理解其在溶液中的化学行为 (Bahers、Adamo 和 Ciofini,2009)。

安全和危害

未来方向

属性

IUPAC Name |

8-sulfanylquinoline-5-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S2/c11-15(12,13)8-4-3-7(14)9-6(8)2-1-5-10-9/h1-5,14H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQNQBAMHUJCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973806 | |

| Record name | 8-Sulfanylquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Sulfanylquinoline-5-sulfonic acid | |

CAS RN |

5825-36-5 | |

| Record name | 5-Quinolinesulfonic acid, 8-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005825365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Sulfanylquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)

![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)